molecular formula C15H15NO3 B11962219 Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-, oxime CAS No. 81259-54-3

Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-, oxime

Cat. No.: B11962219
CAS No.: 81259-54-3
M. Wt: 257.28 g/mol
InChI Key: PPLVIICZBZGSPO-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-, oxime is an organic compound with the molecular formula C15H15NO3. It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-, oxime typically involves the reaction of 3-methoxy-4-(phenylmethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-, oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile derivatives.

    Reduction: The oxime group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitrile derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-, oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Used in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-, oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring can interact with hydrophobic regions of proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde, 4-(benzyloxy)-3-methoxy-
  • 3-Methoxy-4-(benzyloxy)benzaldehyde
  • Vanillin benzyl ether

Uniqueness

Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-, oxime is unique due to the presence of both the oxime group and the aromatic ether linkage. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

81259-54-3

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C15H15NO3/c1-18-15-9-13(10-16-17)7-8-14(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3

InChI Key

PPLVIICZBZGSPO-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OCC2=CC=CC=C2

Origin of Product

United States

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